molecular formula C18H17F3N2O B2687593 N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide CAS No. 304458-45-5

N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide

Cat. No.: B2687593
CAS No.: 304458-45-5
M. Wt: 334.342
InChI Key: QJHGHYZEHLFWOR-WSDLNYQXSA-N
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Description

N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzyl group, and an imine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide typically involves the condensation of a trifluoromethyl ketone with an amine. One common method is the reaction of 4,4,4-trifluoro-3-oxobutanamide with benzylamine under acidic or basic conditions to form the imine intermediate. This intermediate is then subjected to further reaction with benzaldehyde to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The imine functionality can form reversible covalent bonds with nucleophilic sites on biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide is unique due to its combination of a trifluoromethyl group, benzyl group, and imine functionality, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds .

Properties

IUPAC Name

N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O/c19-18(20,21)16(22-12-14-7-3-1-4-8-14)11-17(24)23-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHGHYZEHLFWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(C(F)(F)F)N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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